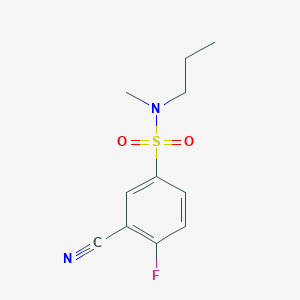![molecular formula C12H22N2O B7569963 2-Cyclopropyl-1-[4-(methylaminomethyl)piperidin-1-yl]ethanone](/img/structure/B7569963.png)
2-Cyclopropyl-1-[4-(methylaminomethyl)piperidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-1-[4-(methylaminomethyl)piperidin-1-yl]ethanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly known as CX717 and has been extensively studied for its cognitive enhancing properties. In
Mecanismo De Acción
The exact mechanism of action of CX717 is not fully understood. However, it is known to modulate the activity of AMPA receptors in the brain. AMPA receptors are responsible for mediating the fast excitatory neurotransmission in the brain. CX717 enhances the activity of AMPA receptors, leading to an increase in synaptic plasticity and cognitive function.
Biochemical and Physiological Effects:
CX717 has been shown to have several biochemical and physiological effects. It increases the release of acetylcholine and dopamine in the brain, which are neurotransmitters involved in cognitive function. CX717 also increases the production of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in synaptic plasticity and neurogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CX717 has several advantages for lab experiments. It is a highly potent and selective compound that can be easily synthesized in large quantities. CX717 has also been extensively studied, and its effects on cognitive function are well-documented. However, CX717 has some limitations, such as its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of CX717. One potential application is its use in treating cognitive impairments associated with various neurological disorders. CX717 may also have potential applications in enhancing cognitive function in healthy individuals. Further research is needed to fully understand the mechanism of action of CX717 and to optimize its therapeutic potential. Additionally, the development of novel analogs of CX717 may lead to the discovery of even more potent and selective compounds with enhanced cognitive enhancing properties.
Conclusion:
In conclusion, CX717 is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Its cognitive enhancing properties have been extensively studied, and it has shown promise in treating cognitive impairments associated with various neurological disorders. Further research is needed to fully understand the mechanism of action of CX717 and to optimize its therapeutic potential. The development of novel analogs of CX717 may lead to the discovery of even more potent and selective compounds with enhanced cognitive enhancing properties.
Métodos De Síntesis
CX717 is synthesized through a multistep process that involves the reaction of 4-(methylaminomethyl)piperidine with cyclopropylcarbonyl chloride. The resulting intermediate is then treated with sodium hydride and ethyl acetate to yield the final product. This synthesis method has been optimized to produce CX717 with high purity and yield.
Aplicaciones Científicas De Investigación
CX717 has been extensively studied for its cognitive enhancing properties. It has been shown to improve memory, attention, and learning in animal models and human clinical trials. CX717 has also been investigated for its potential use in treating cognitive impairments associated with various neurological disorders such as Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
2-cyclopropyl-1-[4-(methylaminomethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-13-9-11-4-6-14(7-5-11)12(15)8-10-2-3-10/h10-11,13H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNVKYVDLIMXML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(CC1)C(=O)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7569881.png)

![N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7569890.png)
![[4-(Methylaminomethyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7569897.png)

![(3-Methoxyphenyl)-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569904.png)
![2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide](/img/structure/B7569923.png)
![(5-Chloro-2-fluorophenyl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569931.png)

![4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B7569970.png)
![5-fluoro-N-[2-(1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7569976.png)

![3-[2-(1,3-Thiazol-2-yl)ethylsulfamoylmethyl]benzoic acid](/img/structure/B7569993.png)
![1-(4-bromophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)ethanamine](/img/structure/B7569999.png)